molecular formula C7H7N3O B6173440 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one CAS No. 2680535-94-6

1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one

Cat. No. B6173440
CAS RN: 2680535-94-6
M. Wt: 149.1
InChI Key:
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Description

1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one, or PDP-2, is a heterocyclic aromatic organic compound that has been studied by scientists for its potential applications in synthetic organic chemistry and pharmaceuticals. PDP-2 is an interesting compound due to its highly aromatic, planar structure and the presence of three nitrogen atoms in the ring, making it a potentially useful building block for synthesizing other compounds.

Scientific Research Applications

PDP-2 has been studied for its potential applications in synthetic organic chemistry and pharmaceuticals. For example, PDP-2 has been used in the synthesis of various heterocyclic compounds, such as pyrido[3,4-d]pyrimidine derivatives, which have potential applications as pharmaceuticals. Additionally, PDP-2 has been used as a building block for the synthesis of other compounds, such as 1,2,3-triazoles and 1,2,4-triazoles, which have potential applications in organic chemistry and pharmaceuticals.

Mechanism of Action

The mechanism of action of PDP-2 is not yet fully understood. However, it is believed that PDP-2 acts as a proton donor, donating protons to other molecules and thus facilitating the formation of new chemical bonds. Additionally, PDP-2 is believed to act as an electron acceptor, accepting electrons from other molecules and thus facilitating the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of PDP-2 have not yet been fully studied. However, it is believed that PDP-2 may have potential applications as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, PDP-2 may have potential applications as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The use of PDP-2 in laboratory experiments has several advantages. For example, PDP-2 is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. Additionally, PDP-2 is relatively stable and has a low toxicity, making it a safe option for laboratory experiments. However, there are also some limitations to using PDP-2 in laboratory experiments. For example, PDP-2 is not water-soluble and therefore may not be suitable for use in aqueous solutions. Additionally, PDP-2 is not very soluble in organic solvents and therefore may not be suitable for use in organic synthesis.

Future Directions

The future of PDP-2 is promising. One potential future direction for research is the development of new synthetic methods for the synthesis of PDP-2 and its derivatives. Additionally, further research is needed to better understand the mechanism of action of PDP-2 and its biochemical and physiological effects. Additionally, further research is needed to identify potential applications of PDP-2 in pharmaceuticals and other fields. Finally, further research is needed to identify potential new uses of PDP-2 in laboratory experiments.

Synthesis Methods

PDP-2 is typically synthesized through a three-step process. The first step involves the reaction of 1,3-diaminopropane with cyclohexanone in the presence of a strong acid such as sulfuric acid or hydrochloric acid. This reaction forms 2,3-diaminopyridine, which is then oxidized to PDP-2 using a mild oxidizing agent such as hydrogen peroxide or dimethyl sulfoxide. Finally, the PDP-2 is isolated from the reaction mixture by evaporation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture and stir for 30 minutes at room temperature.", "Step 7: Add hydrogen peroxide to the reaction mixture and stir for 1 hour at room temperature.", "Step 8: Filter the reaction mixture and wash the solid with water. Recrystallize the product from ethanol to obtain 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one." ] }

CAS RN

2680535-94-6

Product Name

1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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